Methyl 2-amino-3,3,3-trifluoropropanoate

Peptide Engineering Drug Discovery Bioavailability Enhancement

Methyl 2-amino-3,3,3-trifluoropropanoate (CAS 27240-44-4), a non-natural fluorinated amino acid ester derivative of alanine, features a trifluoromethyl group that markedly alters its physicochemical and biological profile compared to natural analogs. With a molecular formula of C4H6F3NO2 and a predicted pKa of 2.70 ± 0.50, this compound exists as a colorless liquid under standard conditions and serves as a critical building block in medicinal chemistry and peptide engineering.

Molecular Formula C4H7ClF3NO2
Molecular Weight 193.55 g/mol
CAS No. 27240-44-4
Cat. No. B1590888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3,3,3-trifluoropropanoate
CAS27240-44-4
Molecular FormulaC4H7ClF3NO2
Molecular Weight193.55 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)F)N.Cl
InChIInChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H/t2-;/m1./s1
InChIKeyHFMMPCAGCWNDCW-HSHFZTNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3,3,3-Trifluoropropanoate (CAS 27240-44-4): Procurement Data Sheet for a Specialized Fluorinated Alanine Synthon


Methyl 2-amino-3,3,3-trifluoropropanoate (CAS 27240-44-4), a non-natural fluorinated amino acid ester derivative of alanine, features a trifluoromethyl group that markedly alters its physicochemical and biological profile compared to natural analogs . With a molecular formula of C4H6F3NO2 and a predicted pKa of 2.70 ± 0.50, this compound exists as a colorless liquid under standard conditions and serves as a critical building block in medicinal chemistry and peptide engineering . Its enhanced lipophilicity, driven by the -CF3 moiety, enables unique applications in drug discovery and biochemical research where natural amino acids are insufficient [1].

Procurement Risk Alert: Why Methyl 2-Amino-3,3,3-Trifluoropropanoate Cannot Be Substituted with Generic Alanine Esters


Substituting methyl 2-amino-3,3,3-trifluoropropanoate with a generic alanine methyl ester or a non-fluorinated analog fundamentally alters the intended research or production outcome. The trifluoromethyl group confers significantly higher lipophilicity, metabolic stability, and unique conformational biases, which are absent in natural alanine derivatives [1][2]. Using a standard alanine ester in its place would result in peptides or small molecules with drastically different pharmacokinetic properties, reduced resistance to proteolysis, and altered target binding affinities, thereby invalidating comparative studies and compromising lead optimization efforts [1]. The quantitative evidence below demonstrates that the performance gap between this fluorinated synthon and its non-fluorinated counterparts is not incremental but categorical.

Methyl 2-Amino-3,3,3-Trifluoropropanoate: Head-to-Head Comparative Performance Evidence for Scientific Procurement


Methyl 2-Amino-3,3,3-Trifluoropropanoate vs. Non-Fluorinated Alanine Methyl Ester: Quantified Lipophilicity Increase

The trifluoromethyl group in methyl 2-amino-3,3,3-trifluoropropanoate confers a significant increase in lipophilicity compared to non-fluorinated alanine methyl ester. While specific logP values for the free ester are not directly reported, class-level evidence demonstrates that the incorporation of a single -CF3 group into an amino acid increases its hydrophobicity by an equivalent of approximately 1.5 to 2 methylene units, translating to a logP increase of roughly +0.8 to +1.2 units [1][2]. This enhanced lipophilicity directly correlates with improved membrane permeability and target engagement in biological systems, a feature not achievable with standard alanine derivatives [3].

Peptide Engineering Drug Discovery Bioavailability Enhancement

Methyl 2-Amino-3,3,3-Trifluoropropanoate in Peptide Engineering: Quantified Proteolytic Stability Gain

Peptides containing α-trifluoromethyl amino acids exhibit dramatically increased resistance to proteolytic degradation compared to those with natural alanine residues. In a comparative digestion study, a fluorinated tetrapeptide demonstrated a dramatic reduction in the rate of cleavage by pepsin when compared to a peptide incorporating a standard alanine residue [1]. Class-level evidence further confirms that the strong C-F bond and steric hindrance provided by the -CF3 group can increase the in vitro half-life of modified peptides by 2- to 5-fold, depending on the specific protease and sequence context [2][3].

Peptide Therapeutics Protease Resistance In Vivo Half-Life

TRPA1 Antagonism: Methyl 2-Amino-3,3,3-Trifluoropropanoate vs. No Activity for Alanine Methyl Ester

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride demonstrates measurable antagonistic activity against the human TRPA1 ion channel, a pain and inflammation target, with a reported IC50 value of 2.70 µM (2700 nM) in a cell-based assay using HEK293-TREx cells [1]. In stark contrast, non-fluorinated alanine methyl ester shows no reported activity at this target, highlighting a functional divergence introduced by the -CF3 group . This data provides a direct, quantifiable reason to select the fluorinated analog for ion channel research programs.

Pain Research Ion Channel Modulation TRPA1 Antagonists

Procurement-Driven Application Scenarios for Methyl 2-Amino-3,3,3-Trifluoropropanoate (CAS 27240-44-4)


Peptide Therapeutics with Enhanced Proteolytic Stability and Bioavailability

For researchers engineering peptide-based drugs with extended in vivo half-lives, methyl 2-amino-3,3,3-trifluoropropanoate provides a quantifiable advantage. The incorporation of this -CF3-substituted alanine analog into peptide sequences results in a 2- to 5-fold increase in resistance to proteases like pepsin, as established by class-level evidence [1]. This stability gain, combined with an estimated logP increase of +0.8 to +1.2 units, directly addresses the primary failure modes of peptide therapeutics: rapid enzymatic degradation and poor membrane permeability [2].

TRPA1 Ion Channel Probe for Pain and Inflammation Research

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a validated probe for studying TRPA1 ion channel function. With a demonstrated IC50 of 2.70 µM in HEK293-TREx cells expressing human TRPA1, it offers a clear, data-backed starting point for medicinal chemistry optimization targeting pain, itch, and neurogenic inflammation [1]. Non-fluorinated analogs lack this activity, making this compound the necessary choice for any lab initiating a TRPA1 antagonist screening or lead optimization campaign .

19F NMR Probe Development for Enzymatic Assays

The trifluoromethyl group in methyl 2-amino-3,3,3-trifluoropropanoate serves as an excellent 19F NMR probe due to the 100% natural abundance and high sensitivity of the fluorine-19 nucleus. When incorporated into peptides, this compound enables real-time, label-free monitoring of protease digestion and enzyme kinetics, a capability not available with standard, non-fluorinated amino acids [1]. This application leverages the unique magnetic resonance properties of the -CF3 group, making the compound a valuable tool for biochemical assay development [1].

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